molecular formula C19H27BrN2O B12473786 1-(Bicyclo[2.2.1]heptan-2-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine CAS No. 5958-26-9

1-(Bicyclo[2.2.1]heptan-2-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine

Cat. No.: B12473786
CAS No.: 5958-26-9
M. Wt: 379.3 g/mol
InChI Key: HZIUADIWXDMZDB-UHFFFAOYSA-N
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Description

1-{BICYCLO[221]HEPTAN-2-YL}-4-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound featuring a bicyclo[221]heptane structure, a brominated methoxyphenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic structure.

    Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the bicyclo[2.2.1]heptane core through a Friedel-Crafts alkylation reaction.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the brominated intermediate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The brominated phenyl group can be reduced to form a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated phenyl derivatives.

    Substitution: Formation of azido or thiolated derivatives.

Scientific Research Applications

1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Shares the bicyclo[2.2.1]heptane core but lacks the brominated methoxyphenyl and piperazine groups.

    2-Methylene-bicyclo[2.2.1]heptane: Similar bicyclic structure but different functional groups.

    Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains a bicyclo[2.2.1]heptane core with carboxylic acid groups.

Uniqueness: 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to its combination of a bicyclo[2.2.1]heptane core, a brominated methoxyphenyl group, and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5958-26-9

Molecular Formula

C19H27BrN2O

Molecular Weight

379.3 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H27BrN2O/c1-23-19-5-4-17(20)12-16(19)13-21-6-8-22(9-7-21)18-11-14-2-3-15(18)10-14/h4-5,12,14-15,18H,2-3,6-11,13H2,1H3

InChI Key

HZIUADIWXDMZDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3CC4CCC3C4

Origin of Product

United States

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